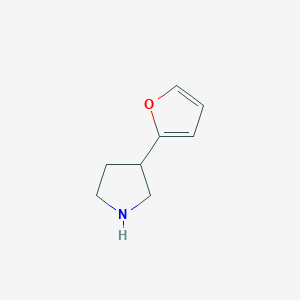

3-(Furan-2-yl)pyrrolidine

Beschreibung

Significance of Pyrrolidine (B122466) and Furan (B31954) Heterocyclic Cores in Organic Synthesis and Molecular Design

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements, are fundamental to organic chemistry and are found in a vast number of biologically active molecules and functional materials. britannica.comopenmedicinalchemistryjournal.com The pyrrolidine and furan rings, in particular, are prominent structural motifs in a wide array of natural products and synthetic compounds. frontiersin.orgacs.org

The pyrrolidine ring , a five-membered saturated heterocycle containing a nitrogen atom, is a key structural component in numerous pharmaceuticals and natural alkaloids. frontiersin.org Its non-planar, puckered structure provides a three-dimensional scaffold that is advantageous for exploring pharmacophore space in drug design. nih.govresearchgate.netnih.gov This three-dimensionality, a phenomenon known as "pseudorotation," allows for precise spatial orientation of substituents, which can significantly influence a molecule's biological activity and its binding to target proteins. nih.govresearchgate.netnih.gov The pyrrolidine moiety can also enhance the aqueous solubility and other physicochemical properties of a drug molecule. pharmablock.com The nitrogen atom within the ring can act as a hydrogen bond donor, or, when substituted, as a hydrogen bond acceptor, further contributing to its versatility in molecular interactions. pharmablock.com

The furan ring , a five-membered aromatic heterocycle containing an oxygen atom, is another crucial building block in organic synthesis. acs.orgnumberanalytics.com While aromatic, furan has a lower resonance energy compared to benzene, which allows it to undergo dearomatization reactions under relatively mild conditions. acs.org This reactivity makes furan a versatile precursor for a variety of other molecular structures, including five-, six-, and seven-membered rings. acs.org Furan and its derivatives are present in many natural products and are used in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.comijsrst.com The incorporation of a furan ring into a molecule can influence its electronic properties and biological activity. numberanalytics.com

The combination of the pyrrolidine and furan rings in 3-(Furan-2-yl)pyrrolidine results in a molecule with a rich chemical character, offering opportunities for the development of new compounds with unique properties and potential applications.

Research Trajectory and Scope of the this compound Chemical Space

Research involving the this compound scaffold has primarily focused on its synthesis and the exploration of its derivatives for potential biological activities. The general structure allows for modification at several positions on both the pyrrolidine and furan rings, creating a diverse chemical space for investigation.

The synthesis of this compound and its analogues can be achieved through various synthetic routes, often involving multi-step sequences. Tandem reactions, such as the Prins cyclization, have been explored for the construction of pyrrolidine and furan scaffolds. iitg.ac.in

The research scope for derivatives of this compound is broad, with studies investigating their potential as:

Antimicrobial agents: The antimicrobial properties of furan and pyrrolidine derivatives are well-documented, and compounds incorporating both moieties have been synthesized and evaluated for their activity against various bacterial and fungal strains. researchgate.netmdpi.com

Anticancer agents: The structural features of this compound make it a candidate for the development of novel anticancer agents, as both pyrrolidine and furan derivatives have shown promise in this area. frontiersin.orgontosight.ai

Neurological agents: Pyrrolidine-containing compounds are known to interact with the central nervous system, suggesting that derivatives of this compound could have applications in the treatment of neurological disorders. ontosight.ai

Enzyme inhibitors: The specific three-dimensional structure of these compounds makes them interesting candidates for the design of enzyme inhibitors. frontiersin.org

The exploration of the this compound chemical space is ongoing, with researchers continuing to synthesize and test new derivatives to understand their structure-activity relationships and unlock their full therapeutic and material science potential. nih.govontosight.aismolecule.com

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1082926-03-1 |

| Appearance | Liquid |

| SMILES | C1CNCC1C2=CC=CO2 |

| InChI Key | JZUXVUVOBBUMGK-UHFFFAOYSA-N |

Data sourced from americanelements.com

Related Research Compounds

| Compound Name | Molecular Formula | Research Context |

| 2-(4-methoxyphenyl)-1-((5-(3-nitrophenyl)furan-2-yl)methyl) pyrrolidine | C₂₂H₂₂N₂O₄ | Investigated as a Stimulation-2 (ST2) inhibitor. nih.gov |

| 3-(Furan-2-ylmethyl)pyrrolidine | C₉H₁₃NO | A structurally related compound with a methylene (B1212753) bridge. nih.gov |

| 2-(Furan-2-yl)pyrrolidine | C₈H₁₁NO | An isomeric compound with the furan ring at the 2-position of the pyrrolidine. ontosight.ai |

| 3-(1-(Furan-2-yl)ethoxy)pyrrolidine hydrochloride | C₁₀H₁₆ClNO₂ | A derivative with an ethoxy linker and in hydrochloride salt form. chemsrc.com |

| 3-(furan-2-yl)-1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole | C₁₃H₁₅N₃O₂ | A more complex derivative incorporating a pyrazole (B372694) ring. molport.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Varies | Studied for their antimicrobial activity. mdpi.com |

| Bicyclic Pyrrolidine Derivatives from 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | Varies | Synthesized and studied for their photoluminescent properties. researchgate.net |

| Pyrrolidine derivatives containing a benzimidazole (B57391) moiety | Varies | Synthesized and evaluated for antiviral and antimicrobial activities. derpharmachemica.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(furan-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10-5-1)7-3-4-9-6-7/h1-2,5,7,9H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUXVUVOBBUMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082926-03-1 | |

| Record name | 3-(furan-2-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Furan 2 Yl Pyrrolidine and Its Structural Analogues

Direct Synthetic Routes to the 3-(Furan-2-yl)pyrrolidine Core

Direct construction of the this compound skeleton can be achieved through two primary strategies: forming the pyrrolidine (B122466) ring onto a furan-containing precursor or introducing the furan (B31954) moiety onto a pre-existing pyrrolidine or pyrroline (B1223166) ring.

Cyclization Strategies for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a cornerstone of heterocyclic chemistry, with numerous methods available that can be adapted for the synthesis of furan-substituted analogues. mdpi.comorganic-chemistry.orgresearchgate.net A prominent strategy involves [3+2] cycloaddition reactions, where azomethine ylides react with dipolarophiles. For the synthesis of this compound, a furan-containing alkene could serve as the dipolarophile. These cycloadditions can generate multiple stereocenters with a high degree of control. acs.org

Another powerful approach is the intramolecular cyclization of acyclic precursors. This can involve the reductive amination of 1,4-dicarbonyl compounds or the cyclization of amino alcohols. mdpi.commdpi.com A recently developed cascade approach provides a highly convergent and stereoselective route to functionalized (2-furyl)-2-pyrrolidines. shareok.org This domino process is initiated by an N-H insertion into an enynal-derived metal-carbenoid, which is followed by an intramolecular aldol (B89426) reaction to yield the desired pyrrolidine structure with high diastereoselectivity (>98:2). shareok.org This method is notable for its use of an earth-abundant zinc chloride catalyst and its tolerance for various functional groups. shareok.org

Table 1: Selected Cyclization Strategies for Pyrrolidine Ring Formation

| Method | Key Precursors | Description | Advantages |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine ylide, Furan-containing alkene | A 1,3-dipolar cycloaddition that forms the five-membered pyrrolidine ring in a single step. acs.org | High stereocontrol, rapid construction of complexity. |

| Reductive Amination | Furan-substituted 1,4-dicarbonyl, Amine | Condensation of a dicarbonyl compound with an amine followed by reduction to form the pyrrolidine ring. mdpi.com | Utilizes readily available starting materials. |

| Intramolecular N-H Insertion/Aldol Cascade | Enynal, Amine | A domino reaction involving metal-carbene formation, N-H insertion, and subsequent intramolecular aldol cyclization. shareok.org | High diastereoselectivity, convergent, mild conditions. |

| Intramolecular Hydroamination | Enynyl amines | A metal-free, Lewis acid-mediated cascade reaction to form the pyrrolidine ring. organic-chemistry.org | Metal-free conditions, stereoselective. |

Cross-Coupling Methodologies for Furan Moiety Introduction

An alternative to building the pyrrolidine ring from scratch is to introduce the furan moiety onto a preformed pyrrolidine or its unsaturated precursor, pyrroline. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. chemrxiv.orgresearchgate.net The Mizoroki-Heck reaction, for instance, can be unpredictable for N-acyl pyrrolines, often yielding mixtures of products. researchgate.net However, a significant advancement is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which delivers 3-aryl pyrrolidines with high regioselectivity. chemrxiv.orgresearchgate.net This method can be adapted for heteroarylation by using a furan-containing coupling partner.

The Suzuki coupling is another powerful tool, reacting a 3-halopyrrolidine derivative with a furanboronic acid (or vice versa) in the presence of a palladium catalyst. thieme-connect.com While palladium is common, iron-catalyzed cross-coupling has also proven effective for synthesizing alkyl and aryl furans and could be applied to this system. thieme-connect.com These methods benefit from the wide availability of functionalized coupling partners, allowing for the introduction of diverse furan fragments.

Table 2: Cross-Coupling Reactions for Furan Introduction

| Reaction | Pyrrolidine Substrate | Furan Substrate | Catalyst System | Key Features |

|---|---|---|---|---|

| Reductive Mizoroki-Heck | N-Alkyl-2,3-dihydropyrrole | 2-Halofuran | Palladium catalyst | Provides this compound directly via hydroarylation. researchgate.net |

| Suzuki Coupling | 3-Halo- or 3-Boryl-pyrrolidine | 2-Boryl- or 2-Halo-furan | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄) | High functional group tolerance, wide substrate scope. thieme-connect.com |

| Iron-Catalyzed Coupling | 3-Halo-pyrrolidine | Furan-Grignard reagent | Iron salt (e.g., FeCl₃) | More economical and environmentally benign than palladium. thieme-connect.com |

| Organoaluminum Coupling | 2-Halobenzofuran | Organoaluminum reagent | PdCl₂/XantPhos | Efficient for synthesizing 2-substituted benzofurans, adaptable for furans. thieme-connect.comresearchgate.net |

Synthesis of Complex this compound Derivatives

Beyond the core structure, significant research has focused on developing more complex analogues through functionalization of either the pyrrolidine or the furan ring, and by constructing intricate polycyclic systems.

Regioselective Functionalization of the Pyrrolidine Ring

Once the this compound core is assembled, further diversification can be achieved by selectively introducing substituents onto the pyrrolidine ring. The nitrogen atom is a common site for functionalization via N-alkylation or N-acylation, which can significantly modulate the molecule's properties. chemrxiv.org

Functionalization of the carbon skeleton of the pyrrolidine ring is more challenging but offers access to a wider range of derivatives. Directed metalation, where a functional group guides the deprotonation of an adjacent carbon, is a powerful strategy. For N-protected pyrrolidines, lithiation can occur at the C2 or C5 positions, followed by quenching with an electrophile. The specific regioselectivity depends on the nature of the N-protecting group and the reaction conditions. While less common, functionalization at the C4 position can also be achieved, often requiring more elaborate multi-step sequences. nih.gov

Diversification and Substitution on the Furan Moiety

The furan ring itself is amenable to a variety of transformations, allowing for extensive diversification. acs.org Classical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be used to introduce functional groups, although regioselectivity can be an issue.

A more controlled approach involves directed ortho-metalation (DoM). By installing a directed metalation group (DMG), such as an oxazoline, on the furan ring, it is possible to selectively deprotonate the adjacent C3 position. sci-hub.box Subsequent reaction with an electrophile allows for the precise installation of a substituent. This strategy enables the synthesis of highly functionalized 2,3,5-trisubstituted furan derivatives. sci-hub.box Furthermore, cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls provides another modern route to multisubstituted furans, offering access to complex substitution patterns under mild conditions. nih.gov

Oxidative dearomatization of the furan ring followed by rearrangement or cyclization represents another avenue for diversification. For example, 3-(furan-2-yl)-1,3-diarylpropan-1-ones can be transformed into prop-2-en-1-ones through an oxidative furan dearomatization followed by a cyclization of the resulting 2-ene-1,4,7-trione intermediate. mdpi.comnih.gov

Construction of Spirocyclic and Fused Pyrrolidine Architectures Incorporating Furan

The synthesis of spirocyclic and fused ring systems containing the this compound motif leads to structurally complex and three-dimensionally diverse molecules. A primary method for constructing such architectures is the 1,3-dipolar cycloaddition of azomethine ylides. mdpi.comnih.gov Three-component reactions involving an amino acid (like sarcosine), an aldehyde or ketone, and a furan-containing dipolarophile can efficiently generate spiro-pyrrolidines in a single, highly stereoselective step. rsc.org For example, the reaction between (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, and sarcosine (B1681465) produces complex benzofuran (B130515) spiro-pyrrolidine derivatives with high yield and diastereoselectivity. mdpi.com

Fused systems, where the pyrrolidine and furan rings share two atoms, can be constructed via intramolecular cyclization strategies. An intramolecular Diels-Alder reaction, where the furan acts as the diene, can lead to the formation of oxabicyclic systems that can be further elaborated. acs.org Another approach involves the annulation of a furan ring onto a pre-existing pyrrolidine framework. This can be achieved through intramolecular cyclization of unsaturated acyloxy sulfone derivatives, which, after dehydration, yield fused furan rings. nih.gov Similarly, fused polyheterocyclic systems incorporating both pyrrolidine and furan can be accessed through tandem cyclization-anion capture processes or other multi-step sequences. nih.govthieme.de

Table 3: Methodologies for Complex Architectures

| Architecture | Synthetic Strategy | Key Intermediates/Reagents | Structural Outcome |

|---|---|---|---|

| Spirocyclic | [3+2] Azomethine Ylide Cycloaddition | Amino acid, Carbonyl compound, Furan-based dipolarophile | Spiro-pyrrolidine fused to another ring system (e.g., benzofuran, oxindole). mdpi.comnih.gov |

| Fused | Intramolecular Cyclization of Acyloxy Sulfones | Unsaturated acyloxy sulfones derived from pyrrolidinones | Furan ring annulated onto the pyrrolidine core. nih.gov |

| Fused | Intramolecular Diels-Alder | Pyrrolidine with a tethered dieneophile, Furan ring as diene | Oxabicyclo[2.2.1]heptane fused system. acs.org |

| Fused | Tandem Cyclization | Isoquinolinium N-ylides, Tetracyclic cyclopentadienones | Complex fused-ring polycyclic pyrrolidines. thieme.de |

Stereocontrolled Synthesis Approaches for Enantiopure Derivatives

The synthesis of enantiomerically pure pyrrolidines is crucial, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. Stereocontrolled synthesis of this compound derivatives can be achieved through several strategic approaches, ensuring high levels of stereochemical purity.

One effective strategy involves the use of the chiral pool , starting from readily available, enantiopure precursors like amino acids or carbohydrates. For instance, a synthetic route can be devised starting from 2,3-O-isopropylidene-D-erythronolactol, which allows for the construction of the chiral pyrrolidine backbone with defined stereocenters nih.gov. By incorporating a furan-containing building block at the appropriate stage, the target molecule can be synthesized with a predictable absolute configuration.

Another powerful technique is asymmetric C-H amination . This method involves the stereoselective insertion of a nitrene into a C-H bond to form the pyrrolidine ring. A streamlined strategy can be employed, beginning with a regio- and stereoselective catalytic nitrene C-H insertion, followed by a diastereoselective cyclization involving a 1,5-hydrogen atom transfer (HAT) from a nitrogen-centered radical to furnish enantiopure pyrrolidines nih.gov. While not yet specifically demonstrated for the 3-furan-2-yl derivative, this methodology offers a promising and direct route from simple hydrocarbon precursors.

Furthermore, asymmetric 'clip-cycle' synthesis represents an innovative approach. In this method, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via alkene metathesis. The resulting intermediate then undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to form the pyrrolidine ring with high enantioselectivity whiterose.ac.uk. This strategy is versatile and can accommodate a range of substitutions to form 3,3-disubstituted pyrrolidines and spiropyrrolidines whiterose.ac.uk.

These methods provide robust pathways to access enantiopure this compound derivatives, which are essential for the development of chiral drugs and probes for chemical biology.

Catalytic Strategies in the Synthesis of this compound Derivatives

Catalysis offers an efficient and atom-economical approach to complex molecules. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of the pyrrolidine scaffold, providing powerful tools for constructing this compound and its analogues.

Organocatalytic Reaction Development

Asymmetric organocatalysis has emerged as a third pillar of enantioselective synthesis, alongside biocatalysis and transition-metal catalysis beilstein-journals.orgnih.gov. It avoids the use of often toxic and expensive metals and typically proceeds under mild conditions. The pyrrolidine motif itself is a privileged structure in many organocatalysts, particularly those derived from proline nih.govunibo.it.

A key organocatalytic transformation for synthesizing substituted pyrrolidines is the Michael addition . Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, catalyze the conjugate addition of aldehydes or ketones to electron-deficient olefins through the formation of a transient enamine intermediate beilstein-journals.orgnih.gov. This strategy can be adapted to synthesize this compound derivatives. For example, an organocatalytic asymmetric Michael addition of an aldehyde to a 2-nitrovinylfuran would generate a γ-nitroaldehyde, which can then be reductively cyclized to afford the target pyrrolidine with high enantioselectivity. The effectiveness of new pyrrolidine-based organocatalysts is often benchmarked using the Michael addition of aldehydes to nitroolefins beilstein-journals.orgnih.gov.

Another powerful organocatalytic method is the Mukaiyama-Michael reaction , which involves the 1,4-addition of silyl enol ethers or silyloxy furans to α,β-unsaturated aldehydes princeton.edu. Chiral imidazolidinone catalysts can activate the unsaturated aldehyde by forming a LUMO-lowering iminium ion, facilitating a highly enantioselective addition of a silyloxy furan to produce γ-butenolide architectures, which are precursors to or structural analogues of functionalized pyrrolidines princeton.edu.

The table below summarizes representative organocatalytic Michael additions relevant to the synthesis of substituted pyrrolidines.

| Catalyst Type | Reaction | Substrates | Key Features |

| Diarylprolinol Silyl Ether | Michael Addition | Aldehydes, Nitroolefins | High enantioselectivity (up to 85% ee); forms C-C bond at the 3-position. beilstein-journals.org |

| Chiral Imidazolidinone | Mukaiyama-Michael | Silyloxy Furans, Enals | First enantioselective organocatalytic Mukaiyama-Michael reaction; produces γ-butenolides. princeton.edu |

| Quinine-Derived Urea | [3+2] Annulation | Isatin Ketimines, Benzofuranones | Forms complex spiro[benzofuran-pyrrolidine] architectures with high stereocontrol. rsc.org |

| Chiral Phosphoric Acid | Aza-Michael Cyclization | N-protected bis-homoallylic amines | 'Clip-cycle' strategy; forms 3,3-disubstituted pyrrolidines with high ee. whiterose.ac.uk |

Transition Metal-Catalyzed Processes

Transition metal catalysis provides a diverse and powerful toolkit for the synthesis of heterocyclic compounds, including pyrrolidines.

A particularly effective method for the synthesis of 3-aryl pyrrolidines is the palladium-catalyzed hydroarylation of pyrrolines . This process, a type of reductive Mizoroki-Heck reaction, allows for the direct coupling of aryl halides (including 2-halofurans) with N-alkyl pyrrolines to yield 3-aryl pyrrolidines nih.govnih.govx-mol.com. Unlike the reactions of N-acyl pyrrolines which typically yield arylated alkene products, N-alkyl pyrrolines undergo hydroarylation to give the saturated pyrrolidine ring nih.govnih.gov. The reaction has a broad substrate scope and is operationally simple, providing a direct entry to potent, bioactive small molecules nih.govnih.govx-mol.com.

Rhodium catalysis has also been employed in the synthesis of N-heterocycles. While direct application to this compound is less documented, Rh(III)-catalyzed C-H activation and annulation strategies are used to construct furan and pyrrole (B145914) rings from simple precursors nih.gov. For example, rhodium-stabilized imino-carbenes react with furans in a [3+2] annulation to form bicyclic systems that rearrange to highly functionalized pyrroles, showcasing the potential of rhodium to mediate complex transformations involving the furan ring nih.gov.

Copper-catalyzed reactions are also prevalent in heterocycle synthesis. Copper(II) can catalyze cascade reactions, such as the aza-Michael addition of amines to maleimides followed by condensation and oxidation, to build complex fused pyrrolidine systems nih.gov. Such strategies could be adapted for the synthesis of furan-substituted pyrrolidines through the careful selection of starting materials.

The following table presents key findings from transition metal-catalyzed syntheses of 3-substituted pyrrolidines.

| Metal Catalyst | Reaction Type | Substrates | Product | Yield (%) |

| Palladium | Hydroarylation | N-Propyl-pyrroline, 4-Bromoanisole | 3-(4-Methoxyphenyl)-1-propylpyrrolidine | 74 |

| Palladium | Hydroarylation | N-Propyl-pyrroline, 3-Bromopyridine | 1-Propyl-3-(pyridin-3-yl)pyrrolidine | 62 |

| Palladium | Hydroarylation | N-Propyl-pyrroline, 2-Bromothiophene | 1-Propyl-3-(thiophen-2-yl)pyrrolidine | 67 |

| Palladium | Hydroarylation | N-Benzyl-pyrroline, 4-Bromoanisole | 1-Benzyl-3-(4-methoxyphenyl)pyrrolidine | 71 |

Multicomponent Reaction Protocols for Synthetic Efficiency

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity researchgate.net.

One of the most powerful MCRs for pyrrolidine synthesis is the [3+2] cycloaddition of azomethine ylides . Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors. A common and highly effective method involves the decarboxylative condensation of an α-amino acid (such as glycine (B1666218) or sarcosine) with an aldehyde mdpi.combeilstein-journals.org. In the context of synthesizing this compound, furfural (B47365) serves as the ideal aldehyde component.

The reaction proceeds by mixing furfural, an amino acid, and a dipolarophile (an electron-deficient alkene like N-phenylmaleimide). Upon heating, the amino acid and furfural condense to form an intermediate that readily loses carbon dioxide to generate an azomethine ylide. This reactive dipole is immediately trapped by the dipolarophile in a [3+2] cycloaddition reaction to construct the highly substituted this compound ring in a single step. This approach is highly modular; by varying the amino acid, aldehyde, and dipolarophile, a diverse library of pyrrolidine derivatives can be accessed efficiently mdpi.combeilstein-journals.orgmdpi.com. This strategy exemplifies high pot, atom, and step economy (PASE) and is a cornerstone of diversity-oriented synthesis beilstein-journals.org.

The table below outlines a typical multicomponent reaction for the synthesis of a this compound derivative.

| Component 1 (Aldehyde) | Component 2 (Amino Acid) | Component 3 (Dipolarophile) | Product | Key Features |

| Furfural | Sarcosine | N-Phenylmaleimide | 1-Methyl-4-phenyl-2-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | One-pot synthesis; forms two rings and multiple stereocenters. |

| Furfural | Glycine | Dimethyl Fumarate | Dimethyl 4-(furan-2-yl)pyrrolidine-2,3-dicarboxylate | Generates a highly functionalized pyrrolidine core. |

Representative examples based on the principles of [3+2] cycloaddition MCRs. mdpi.combeilstein-journals.org

Comprehensive Structural Elucidation and Conformational Analysis of 3 Furan 2 Yl Pyrrolidine Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural characterization of 3-(Furan-2-yl)pyrrolidine, providing detailed insights into its atomic connectivity, functional groups, and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments work in concert to provide a complete assignment of all proton and carbon signals and establish the stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrolidine (B122466) and furan (B31954) rings. The furan protons typically appear in the aromatic region (δ 6.0-7.5 ppm), while the pyrrolidine protons resonate in the aliphatic region (δ 1.5-4.0 ppm). The proton at the C3 position of the pyrrolidine ring, being adjacent to the furan ring, would likely appear as a multiplet due to coupling with neighboring protons on the C2 and C4 carbons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the chemical environment of each carbon atom. The furan carbons are expected at δ 105-150 ppm, while the pyrrolidine carbons would be found upfield, typically between δ 25-60 ppm.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings within the molecule, which is crucial for tracing the connectivity of the protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connection between the furan and pyrrolidine rings. For instance, correlations would be expected between the H3 proton of the pyrrolidine and the carbons of the furan ring.

The stereochemistry at the C3 position influences the chemical shifts and coupling constants of the pyrrolidine ring protons, which can be used to infer the relative orientation of the furan substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine Ring | ||

| N-H | 1.5 - 3.0 (broad) | - |

| C2-H₂ | 3.0 - 3.5 | 48 - 55 |

| C3-H | 3.2 - 3.8 | 35 - 42 |

| C4-H₂ | 1.8 - 2.4 | 28 - 35 |

| C5-H₂ | 3.0 - 3.5 | 45 - 52 |

| Furan Ring | ||

| C2' | - | 150 - 155 |

| C3'-H | 6.1 - 6.3 | 106 - 110 |

| C4'-H | 6.3 - 6.5 | 110 - 112 |

| C5'-H | 7.3 - 7.5 | 141 - 144 |

Note: These are estimated values based on data from unsubstituted furan and pyrrolidine, and related substituted derivatives. Actual values may vary.

Vibrational (IR/Raman) Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. The N-H stretching vibration of the secondary amine in the pyrrolidine ring should appear as a moderate band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the furan ring (aromatic) and the pyrrolidine ring (aliphatic) are expected just above and below 3000 cm⁻¹, respectively. The furan ring itself has characteristic C=C stretching bands around 1500-1600 cm⁻¹ and a strong C-O-C stretching band near 1000-1100 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic furan ring is expected to produce strong signals due to its polarizability. While N-H and O-H bonds are typically weak in Raman, the C-C and C=C stretching vibrations of the heterocyclic systems would be prominent. globalresearchonline.netberkeley.edu

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Pyrrolidine N-H | Stretch | 3300 - 3500 | Medium (IR) |

| Furan C-H | Stretch | 3100 - 3150 | Medium (IR) |

| Pyrrolidine C-H | Stretch | 2850 - 2980 | Strong (IR) |

| Furan C=C | Stretch | 1500 - 1600 | Medium-Strong |

| Pyrrolidine CH₂ | Bend (Scissoring) | 1450 - 1480 | Medium (IR) |

| Furan C-O-C | Stretch | 1000 - 1100 | Strong (IR) |

| Furan C-H | Bend (out-of-plane) | 740 - 880 | Strong (IR) |

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for validating the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

For this compound, the molecular formula is C₈H₁₁NO. The calculated monoisotopic mass is 137.08406 Da. uni.lu HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to show a protonated molecular ion [M+H]⁺ at m/z 138.09134. uni.lu The high accuracy of this measurement (typically to within 5 ppm) allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide structural information through controlled fragmentation of the parent ion. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound would include cleavage of the bond between the two rings or fragmentation within the pyrrolidine ring.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While no crystal structure for this compound has been reported in the Cambridge Structural Database, Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for unambiguously determining the solid-state structure of a molecule. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

If suitable crystals could be grown, SCXRD would definitively establish the relative stereochemistry at the C3 position. It would also reveal the preferred conformation of the pyrrolidine ring (i.e., the degree of "puckering") and the orientation of the furan ring relative to the pyrrolidine ring in the solid state. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group, which dictate the macroscopic properties of the solid material. For instance, studies on similar furan-containing chalcones have detailed intermolecular C-H···O and C-H···π interactions that guide the supramolecular assembly. researchgate.net

Chromatographic and Separation Methodologies for Isomer Characterization

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers ((R)- and (S)-isomers). Chromatographic techniques are essential for the separation and characterization of these isomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for this class of compounds. acs.org The separation relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Gas Chromatography (GC) on a chiral column, such as one coated with a cyclodextrin (B1172386) derivative, can also be employed for the separation of volatile enantiomers. researchgate.net Additionally, the synthesis of diastereomeric derivatives by reacting the racemic amine with a chiral resolving agent, followed by separation using standard achiral chromatography (e.g., flash chromatography on silica (B1680970) gel), is a classic and effective method to resolve the enantiomers. acs.org The choice of method depends on the scale of the separation and the analytical requirements.

Conformational Analysis in Solution and Solid States

The five-membered pyrrolidine ring is not planar but exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. The substituents on the ring significantly influence this conformational preference. acs.orgnih.gov

In the case of this compound, the bulky furan group would likely have a strong preference for a pseudo-equatorial orientation to minimize steric hindrance. The specific puckering of the pyrrolidine ring (endo vs. exo) would be influenced by this preference. In solution, the ring likely undergoes rapid interconversion between low-energy conformations, and NMR spectroscopy (by analyzing coupling constants and through NOE experiments) can provide information about the time-averaged conformation. In the solid state, as determined by X-ray crystallography, the molecule would be "frozen" in a single, low-energy conformation dictated by both intramolecular and intermolecular forces within the crystal lattice. acs.org

Computational and Theoretical Chemistry Studies on 3 Furan 2 Yl Pyrrolidine

Quantum Chemical Investigations and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of 3-(Furan-2-yl)pyrrolidine. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and energy levels within the molecule, which governs its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comnih.gov By utilizing functionals such as B3LYP with various basis sets (e.g., 6-31G(d,p) or cc-pVTZ), it is possible to optimize the molecular geometry and calculate a range of molecular properties. nih.govglobalresearchonline.net For furan-containing compounds, DFT has been successfully applied to determine properties like total energy, dipole moment, and the energies of molecular orbitals. jmaterenvironsci.com These calculations provide a foundational understanding of the molecule's stability and polarity.

| Property | Calculated Value (Example Furan (B31954) Derivative) | Method/Basis Set |

|---|---|---|

| Total Energy (a.u.) | -0.1628 to -0.2955 | PM3 |

| Dipole Moment (Debye) | Varies by derivative | PM3 |

Data for pyrazole (B372694) and isoxazole (B147169) derivatives of 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one. jmaterenvironsci.com Similar calculations would be applied to this compound to determine its specific properties.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. jmaterenvironsci.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In molecules containing a furan ring, the oxygen atom's lone pair electrons contribute to the π-system, often leading to a high-energy HOMO localized on the furan ring, making it a good electron donor. chemenu.com

| Molecule (Example Furan Derivatives) | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (a.u.) |

|---|---|---|---|

| Pyrazole derivative | -0.2955 | -0.0076 | 0.2879 |

| Isoxazole derivative | -0.2974 | -0.0075 | 0.2899 |

Calculated energies for heterocyclic derivatives of 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one using the PM3 method. jmaterenvironsci.com FMO analysis for this compound would provide insight into its specific reactivity.

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. The aromaticity of the furan and pyrrolidine (B122466) rings in this compound can be assessed using computational methods.

The furan ring is considered aromatic because it has a cyclic, planar structure with 6 π-electrons (four from the double bonds and two from one of the oxygen's lone pairs), satisfying Hückel's rule (4n+2 π-electrons). chemenu.commasterorganicchemistry.com In contrast, the pyrrolidine ring is a saturated heterocycle and is therefore non-aromatic. ksu.edu.sa

Two common computational metrics for quantifying aromaticity are:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion where the magnetic shielding is calculated at the center of the ring. A negative NICS value (e.g., NICS(1), calculated 1 Å above the ring plane) is indicative of a diatropic ring current, a hallmark of aromaticity. researchgate.netnih.gov

Studies on five-membered heterocyclic rings consistently show the aromaticity order to be thiophene (B33073) > pyrrole (B145914) > furan. ksu.edu.sanih.govresearchgate.net

| Compound | HOMA | NICS(1) (ppm) | Aromatic Character |

|---|---|---|---|

| Benzene | 0.979 | -10.1 | Aromatic |

| Thiophene | 0.764 | -13.4 | Aromatic |

| Pyrrole | 0.763 | -12.5 | Aromatic |

| Furan | 0.499 | -9.9 | Aromatic |

Comparative aromaticity indices from literature data. researchgate.net The pyrrolidine ring in this compound would have a HOMA value near zero and would not exhibit a significant negative NICS value.

Molecular Modeling and Conformational Landscape Exploration

The biological activity and chemical reactivity of a molecule are heavily influenced by its three-dimensional shape or conformation. For this compound, two main sources of conformational flexibility exist: the puckering of the pyrrolidine ring and the rotation around the single bond connecting the furan and pyrrolidine rings.

The pyrrolidine ring is not planar and typically adopts one of two predominant puckered "envelope" conformations, known as Cγ-endo ("down") and Cγ-exo ("up"). acs.org The presence and position of substituents on the ring can significantly influence which conformation is more stable. nih.govnih.gov For a 3-substituted pyrrolidine, the substituent's steric and electronic properties will dictate the preferred pucker. nih.gov

Computational methods can be used to perform a conformational analysis to identify the most stable conformers. researchgate.net This often involves a systematic search of the potential energy surface (PES) by rotating flexible bonds and evaluating the energy of each resulting structure. The structures corresponding to energy minima on the PES represent stable conformers. This analysis is crucial for understanding how the molecule might interact with biological targets or how it orients itself during a chemical reaction. researchgate.netmdpi.com

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for interpreting experimental data. globalresearchonline.netresearchgate.net For this compound, methods like DFT can be used to simulate various types of spectra.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Invariant Atomic Orbital (GIAO) method combined with a suitable DFT functional (e.g., WP04) and basis set. globalresearchonline.netgithub.io These predictions, when compared to experimental spectra, can confirm the proposed structure and assign specific signals to each atom. researchgate.net

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to the stretching and bending of bonds can be calculated. globalresearchonline.net These theoretical frequencies help in the assignment of experimental Infrared (IR) and Raman spectra, providing a detailed picture of the molecule's vibrational modes.

The accuracy of these predictions relies on performing calculations on the correct, lowest-energy conformer and often requires the application of scaling factors or linear regression to best match experimental values. github.io

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry allows for the detailed exploration of how chemical reactions occur by mapping the entire reaction pathway. This involves identifying all intermediates and, crucially, the high-energy transition states that connect them. By calculating the energy of these species, a reaction energy profile can be constructed.

For a molecule like this compound, computational studies could elucidate the mechanisms of its synthesis or its subsequent reactions. For instance, the synthesis of substituted pyrrolidines often involves cycloaddition reactions or intramolecular C-H amination. nih.govmdpi.com DFT calculations can be used to:

Locate Transition States: These are the energy maxima along the reaction coordinate and represent the kinetic barrier to the reaction.

Calculate Activation Energies (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction. rsc.orgbeilstein-journals.org

For example, in a study on the synthesis of pyrrolidinedione derivatives, DFT calculations were used to model each step, including Michael addition, rearrangement, and cyclization. nih.govresearchgate.net The study found that the final cyclization step to form the pyrrolidine ring had a very low activation energy of 11.9 kJ mol⁻¹, indicating a facile process once the necessary intermediate is formed. nih.govresearchgate.net Such detailed mechanistic insights are critical for optimizing reaction conditions and designing new synthetic routes.

| Reaction Step (Example: Pyrrolidinedione Synthesis) | Calculated Activation Energy (kJ mol⁻¹) |

|---|---|

| Michael Addition | 21.7 |

| Proton Transfer | 197.8 |

| Oxygen Migration (Nef-type rearrangement) | 142.4 |

| Cyclization to Pyrrolidine Ring | 11.9 |

Calculated activation barriers for key steps in a multi-step synthesis leading to a pyrrolidine-containing product. nih.govresearchgate.net

Applications of 3 Furan 2 Yl Pyrrolidine in Advanced Chemical Materials and Synthetic Building Blocks

Strategic Role as a Versatile Synthetic Scaffold and Building Block

The five-membered pyrrolidine (B122466) ring is a highly valued scaffold in medicinal chemistry and drug discovery. researchgate.netunipa.it Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a significant advantage over flat, aromatic systems. d-nb.info This 3D coverage, stemming from a phenomenon known as "pseudorotation," combined with the potential for multiple stereocenters, makes the pyrrolidine core a privileged structure in numerous FDA-approved drugs and natural products. unipa.itnih.govnih.gov

Similarly, the furan (B31954) ring is a common nucleus in a wide array of biologically active compounds and serves as a versatile precursor in organic synthesis. ijabbr.comresearchgate.net The fusion of these two rings in 3-(Furan-2-yl)pyrrolidine creates a bifunctional building block with several strategic advantages:

Multiple Reactive Sites: The secondary amine of the pyrrolidine ring can be readily functionalized through N-alkylation, N-acylation, or participation in coupling reactions. The furan ring can undergo electrophilic substitution, cycloaddition, or metallation, providing further avenues for molecular elaboration.

Stereochemical Control: The pyrrolidine ring can be synthesized in enantiomerically pure forms, allowing for the creation of chiral molecules with specific biological activities. researchgate.net The stereochemistry of substituents on the ring can significantly influence the binding mode of a molecule to its biological target. d-nb.info

Structural Rigidity and Flexibility: The saturated pyrrolidine ring provides a defined, rigid 3D structure, while the link to the furan ring allows for varied conformational possibilities. This combination is crucial for optimizing interactions within a protein's binding pocket.

These features make this compound an attractive starting material for synthesizing complex heterocyclic systems and novel bioactive agents. nih.gov

Contributions to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.ukmdpi.com The goal of DOS is to efficiently populate chemical space with a wide range of molecular scaffolds, rather than focusing on a single target.

Building blocks that are well-suited for DOS typically possess multiple reactive handles and the ability to generate stereochemical and skeletal diversity. This compound is an ideal candidate for such applications. Its inherent 3D structure, provided by the pyrrolidine ring, is a key feature for creating non-flat molecules, which are often underrepresented in screening libraries. d-nb.infonih.gov

A hypothetical DOS strategy utilizing this compound could proceed as follows:

Divergent Functionalization: The pyrrolidine nitrogen and the furan ring can be functionalized in parallel syntheses using a variety of reagents.

Scaffold Modification: The furan ring can act as a linchpin for subsequent complexity-generating reactions. For example, it can participate in Diels-Alder reactions to create bicyclic systems or be opened and reclosed to form different heterocyclic cores.

Stereochemical Diversification: By using different stereoisomers of the starting material or employing stereoselective reactions, libraries with extensive stereochemical diversity can be produced.

This approach allows for the rapid generation of a large number of unique compounds from a single, versatile starting material, embodying the core principles of DOS. nih.gov

Integration into Novel Materials for Organic Electronics (e.g., Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione based polymers)

The furan moiety of this compound is a key component in the synthesis of advanced organic electronic materials. Specifically, it is used to create building blocks for donor-acceptor polymers used in organic thin-film transistors (OTFTs). A prominent example is the diketopyrrolopyrrole (DPP) core, a potent electron-withdrawing unit used to construct low band-gap polymers. researchgate.net

Researchers have synthesized the furan-containing DPP building block, 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBF). researchgate.net This monomer is then copolymerized with other aromatic units, such as 2,2′-bithiophene, to create a donor-acceptor polymer named PDBFBT . researchgate.net

The resulting polymer, PDBFBT, has demonstrated exceptional performance in organic electronics. Despite its thin films being less crystalline and having a more disordered chain orientation compared to its thiophene-based counterpart, PDBFBT exhibits very high hole mobility. researchgate.net This indicates that the integration of furan into the DPP polymer backbone is a successful strategy for developing high-performance organic semiconductors. researchgate.netresearchgate.net

| Property | Value | Significance |

|---|---|---|

| Building Blocks | 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBF) and 2,2′-bithiophene | Forms a donor-acceptor polymer structure essential for charge transport. |

| Highest Occupied Molecular Orbital (HOMO) | Slightly reduced energy level compared to thiophene (B33073) analogue | Influences the polymer's electronic properties and compatibility with electrodes. |

| Maximum Hole Mobility in OTFTs | Up to 1.54 cm² V⁻¹ s⁻¹ | Indicates highly efficient charge transport, a key metric for transistor performance. researchgate.net |

| Thin Film Morphology | Less crystalline with disordered chain orientation | Demonstrates that high mobility can be achieved even without perfect crystalline order. researchgate.net |

Design and Synthesis of Chemical Probes for Research

Chemical probes are specialized small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. The design of a chemical probe typically involves a scaffold that provides binding affinity and selectivity, along with a reporter tag (e.g., a fluorophore, biotin) or a reactive group for covalent labeling. researchgate.net

The this compound structure is a suitable scaffold for the design and synthesis of novel chemical probes. The furan-pyrrolidine core can be viewed as the "pharmacophore" responsible for binding to a target protein. The versatile reactivity of the molecule allows for the strategic attachment of functional handles.

For instance, the pyrrolidine nitrogen serves as a convenient attachment point. A synthetic route could involve:

Synthesizing a derivative of this compound that includes a linker with a terminal alkyne or azide (B81097) group attached to the nitrogen.

Using "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach a reporter molecule, such as a fluorescent dye or a biotin tag, to the linker.

This modular approach would enable the creation of a suite of chemical probes based on the same core scaffold, allowing researchers to investigate biological systems through techniques like fluorescence microscopy or affinity pull-down experiments. The synthesis of such probes would leverage the robust and predictable chemistry of the pyrrolidine amine. nih.gov

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Pathways

The synthesis of functionalized pyrrolidines is a cornerstone of medicinal and organic chemistry. rsc.org Future research will likely move beyond traditional methods to explore more efficient and innovative strategies for constructing the 3-(furan-2-yl)pyrrolidine core and its derivatives.

Cascade Reactions: One promising direction is the use of cascade reactions, which offer high efficiency, atom economy, and the ability to construct complex molecules in a single operation. rsc.org A recently developed cascade approach for synthesizing functionalized (2-furyl)-2-pyrrolidines involves an N–H insertion into an enynal-derived metal-carbenoid, followed by an intramolecular aldol (B89426) reaction. rsc.org This domino process, which can be catalyzed by earth-abundant zinc chloride, demonstrates high diastereoselectivity and accommodates a variety of functional groups, highlighting its potential for creating diverse this compound analogues under mild conditions. rsc.org

Multicomponent Reactions (MCRs): MCRs are another powerful tool for generating molecular diversity. researchgate.net The 1,3-dipolar cycloaddition of azomethine ylides is a particularly effective method for synthesizing polysubstituted pyrrolidines. mdpi.comtandfonline.com Future work could adapt these one-pot, three-component reactions to incorporate furan-containing building blocks. beilstein-journals.org For instance, the reaction of an amino acid, a carbonyl compound, and a furan-based dipolarophile could provide a direct and highly efficient route to novel spiro-pyrrolidine structures containing the furan (B31954) moiety. mdpi.comnih.gov These methods are advantageous as they can rapidly generate libraries of potentially bioactive compounds from simple starting materials. nih.gov

Development of Advanced Computational Models

Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, saving significant time and resources. For this compound, advanced computational models can provide deep insights into its behavior and potential applications.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are invaluable for understanding the structural requirements for biological activity. tandfonline.com By generating models for a series of this compound derivatives, researchers can identify the key steric, electrostatic, and hydrophobic fields that govern their interaction with biological targets. tandfonline.com These models can guide the design of new compounds with enhanced potency and selectivity. scispace.com

Molecular Docking and Dynamics: Molecular docking simulations can predict how this compound and its analogues bind to the active sites of proteins and other biological targets. tandfonline.comacs.org This allows for the identification of key interactions, such as hydrogen bonds, that are crucial for inhibitory activity. nih.gov Furthermore, molecular dynamics (MD) simulations can validate the stability of these ligand-protein complexes in a dynamic environment, providing a more comprehensive understanding of their binding mechanisms. tandfonline.comacs.org

Density Functional Theory (DFT): DFT calculations are instrumental in exploring the fundamental reactivity of the molecule. nih.gov These studies can elucidate reaction mechanisms, predict the stability of intermediates, and explain observed regioselectivity. pku.edu.cnresearchgate.net For example, DFT can be used to analyze the electronic properties of the furan ring, identifying it as an electron donor, which helps predict its reactivity in processes like polymerization or electrophilic substitution. mdpi.comresearchgate.net Such theoretical investigations can guide the development of new chemical transformations. acs.org

Discovery of Novel Reactivity and Transformation Modes

The distinct reactivity of the furan and pyrrolidine (B122466) rings allows for a wide range of chemical transformations, leading to the creation of novel molecular architectures.

Oxidative Dearomatization of the Furan Ring: The furan ring, despite its aromaticity, can undergo reactions that proceed with dearomatization. acs.org A particularly intriguing transformation is oxidative dearomatization or cleavage. researchgate.netorganicreactions.org Treating furan-containing compounds with oxidizing agents can open the furan ring to yield highly functionalized 1,4-dicarbonyl compounds. organicreactions.org In the context of molecules similar to this compound, oxidative dearomatization has been shown to be a key step in converting them into complex unsaturated ketones. researchgate.net This strategy could be harnessed to transform the furan moiety in this compound into other cyclic or acyclic structures, providing access to entirely new chemical scaffolds. nih.gov Recent advances in photoinduced palladium catalysis also offer mild and efficient methods for the dearomatization of furans. acs.org

Cycloaddition Reactions: The furan ring can act as an electron-rich diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acs.orgyoutube.com This reactivity allows for the construction of complex polycyclic systems by reacting this compound with various dienophiles. The ability to participate in such cycloadditions significantly expands the synthetic utility of the furan moiety beyond its role as a simple aromatic substituent. acs.org

Expansion into New Areas of Material Science and Catalyst Design

Beyond its traditional role in medicinal chemistry, the this compound scaffold holds considerable promise for applications in material science and asymmetric catalysis.

Bio-based Polymers and Materials: Furan-based compounds derived from renewable biomass are gaining significant attention as sustainable building blocks for polymers. acs.orggminsights.com Monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are used to create bio-based polyesters and other polymers with excellent thermal stability and barrier properties. acs.orgnih.gov The this compound structure could be developed as a novel monomer. The presence of both the furan ring and the secondary amine of the pyrrolidine offers multiple points for polymerization, potentially leading to new furan-based polyamides or copolyesters with unique properties. wikipedia.org These materials could serve as sustainable alternatives to fossil-fuel-based plastics in various applications. gminsights.com

Asymmetric Catalysis: Chiral pyrrolidine derivatives are privileged structures in asymmetric synthesis, serving as highly effective organocatalysts and as ligands for transition metals. nih.govacs.org The defined stereochemistry and rigid conformation of the pyrrolidine ring are key to inducing high levels of enantioselectivity in chemical reactions. nih.gov Future research could focus on synthesizing chiral versions of this compound and evaluating their performance as organocatalysts or as ligands in asymmetric catalysis. The furan moiety could modulate the electronic and steric properties of the catalyst, potentially leading to improved reactivity and selectivity in a range of important organic transformations.

Q & A

Basic: What are the common synthetic routes for preparing 3-(Furan-2-yl)pyrrolidine?

Methodological Answer:

The synthesis typically involves coupling pyrrolidine derivatives with furan-containing precursors. For example, a multi-component reaction using (E)-phenyl-2-(1-(furan-2-yl)prop-2-yn-1-ylidene)hydrazinecarboxylate, pyrrolidine, and DBU in THF at room temperature for 16 hours yields this compound derivatives with high efficiency (94% yield) . Alternative routes may involve cyclization of furan-substituted propargylamines or catalytic hydrogenation of furan-pyrrolidine intermediates. Key steps include optimizing stoichiometry, solvent selection (e.g., THF for stability), and catalysts like DBU to enhance reaction rates.

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

Characterization relies on NMR spectroscopy (¹H, ¹³C) to confirm the pyrrolidine ring and furan substituents. For instance:

- ¹H NMR : Peaks at δ 7.4–6.3 ppm correspond to furan protons, while pyrrolidine ring protons appear at δ 3.5–1.8 ppm (split into multiplets due to ring conformation).

- ¹³C NMR : Furan carbons resonate at ~150–110 ppm, and pyrrolidine carbons at ~60–25 ppm.

Mass spectrometry (HRMS) confirms molecular weight, with fragmentation patterns indicating cleavage between the furan and pyrrolidine moieties. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

Optimization strategies include:

- Catalyst screening : DBU or Et₃N enhances nucleophilic substitution in coupling reactions .

- Solvent effects : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates.

- Temperature control : Room-temperature reactions minimize side products (e.g., over-oxidation of furan).

- Purification techniques : Et₃N-treated silica gel columns reduce tailing and improve resolution in column chromatography .

For scalability, flow chemistry or microwave-assisted synthesis can reduce reaction times by 30–50% while maintaining yields above 85%.

Advanced: What structure-activity relationship (SAR) strategies evaluate the bioactivity of this compound analogs?

Methodological Answer:

SAR studies focus on:

- Substituent variation : Replacing the furan with thiophene or pyridine alters electron density and binding affinity (e.g., furan’s oxygen vs. thiophene’s sulfur) .

- Stereochemical effects : Introducing chiral centers (e.g., (R)- or (S)-configurations) impacts interactions with biological targets like enzymes or receptors .

- Bioisosteric replacement : Fluorine or trifluoromethyl groups at specific positions enhance metabolic stability and bioavailability .

In vitro assays (e.g., enzymatic inhibition, receptor binding) and molecular docking (using software like AutoDock Vina) correlate structural features with activity .

Advanced: How can computational modeling predict the reactivity of this compound in drug design?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the furan ring’s HOMO often participates in charge-transfer interactions .

- Molecular Dynamics (MD) : Simulates binding modes with targets (e.g., kinases) to identify key hydrogen bonds or π-π stacking interactions.

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions to prioritize analogs with favorable pharmacokinetics .

Advanced: How to resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions arise from variability in:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Validate activity across multiple models.

- Compound purity : Impurities >5% can skew results. Re-characterize batches via HPLC and NMR before testing .

- Conformational flexibility : The pyrrolidine ring’s puckering alters binding. Use X-ray crystallography or NOE NMR to confirm dominant conformers .

Meta-analyses of published data and standardized protocols (e.g., NIH Assay Guidance Manual) improve reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.